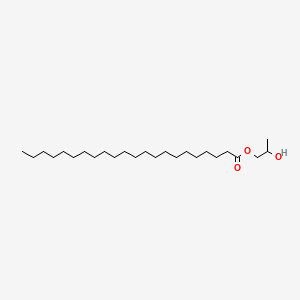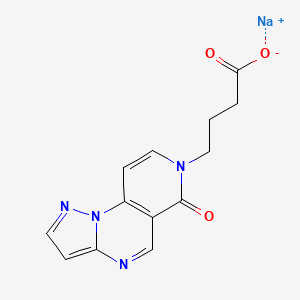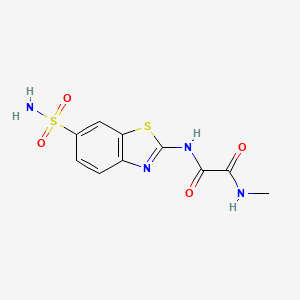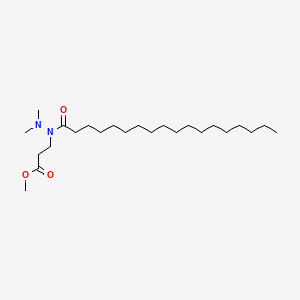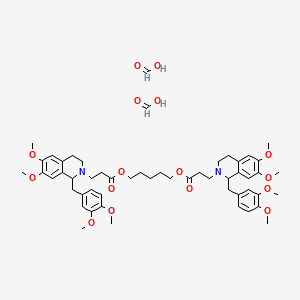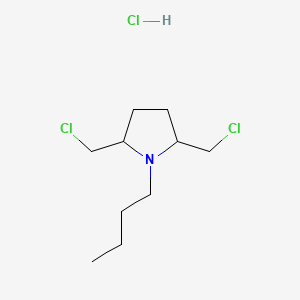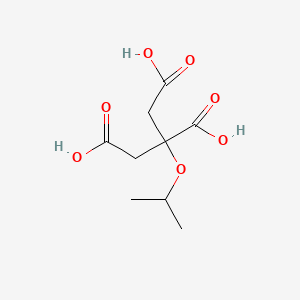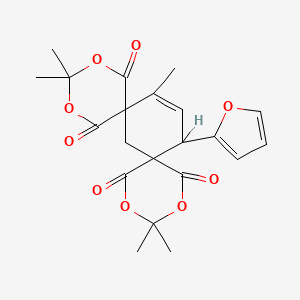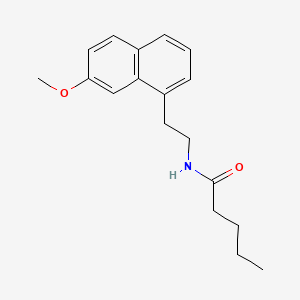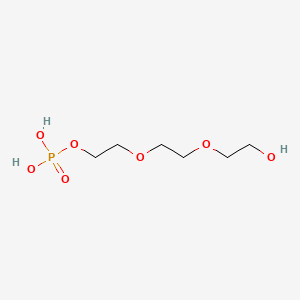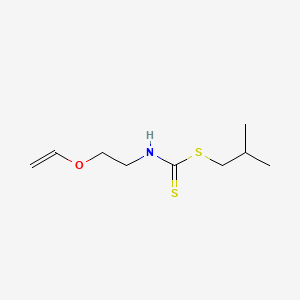
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester is a chemical compound with a unique structure that includes both carbamodithioic acid and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester typically involves the reaction of carbamodithioic acid with an appropriate alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, with conditions such as acidic or basic environments to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.
Scientific Research Applications
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: It may be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or modifying key amino acid residues. This can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- Carbamodithioic acid, bis(2-methylpropyl)-, ethyl ester
- Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, methyl ester
Uniqueness
Carbamodithioic acid, (2-(ethenyloxy)ethyl)-, 2-methylpropyl ester is unique due to its specific ester functional group and the presence of an ethenyloxyethyl moiety. This structural feature distinguishes it from other similar compounds and may confer unique chemical and biological properties.
Properties
CAS No. |
126560-47-2 |
|---|---|
Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
2-methylpropyl N-(2-ethenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-4-11-6-5-10-9(12)13-7-8(2)3/h4,8H,1,5-7H2,2-3H3,(H,10,12) |
InChI Key |
MTPNERFIILSNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC(=S)NCCOC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



